

Application Notes & Protocols: X-ray Diffraction (XRD) Analysis of Schorl Crystal Structure

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Compound of Interest

Compound Name: Schorl tourmaline

CAS No.: 12424-45-2

Cat. No.: B12670217

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Introduction

Schorl, a member of the tourmaline group, is a complex borosilicate mineral. Its crystal structure is trigonal, typically with the space group R3m.[1][2] X-ray diffraction (XRD) is a fundamental, non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays interacting with the crystal lattice, researchers can elucidate the arrangement of atoms, lattice parameters, and space group, providing insights into its physical and chemical properties.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the XRD analysis of Schorl's crystal structure.

Data Presentation: Crystallographic Data for Schorl

The following table summarizes quantitative data from various XRD studies on Schorl, offering a comparative overview of its crystallographic parameters.

Sample Description	Space Group	a (Å)	c (Å)	V (Å ³)	R-index	Reference
Aluminous, alkali-deficient schorl	R3m	15.963(3)	7.148(2)	1577.3(6)	0.054	[5]
Schorl	R3m	15.985(2)	7.178(1)	1588.4(6)	0.017 / 0.065 (single-crystal/Rietveld)	[6]
Andreasberg schorl	Not specified	Not specified	Not specified	Not specified	0.034	[7]
Schorl	R3m	15.99	7.195	1593.16	Not specified	[2]

Note: The R-index (or R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-index indicates a better fit.

Experimental Protocols

The following protocols outline the methodologies for both single-crystal and powder XRD analysis of Schorl.

1. Single-Crystal X-ray Diffraction (SC-XRD) Protocol

This method provides the most detailed and accurate crystal structure information.

- 1.1. Crystal Selection and Mounting:
 - Under a polarizing microscope, select a well-formed, single crystal of Schorl, typically between 0.05 to 0.5 mm in diameter, that exhibits sharp extinction.[8][9]
 - The crystal should be free of significant internal imperfections like cracks or twinning.[4]

- Mount the selected crystal on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber or a micromount.[10]
- 1.2. Data Collection:
 - Center the crystal on the goniometer head within the X-ray beam of a four-circle diffractometer.[5][10]
 - Use graphite-monochromatized MoK α radiation ($\lambda = 0.71073 \text{ \AA}$).[5]
 - Collect intensity data at ambient temperature. Data collection is typically performed using ω -scans.[9]
 - The collection strategy should aim for high completeness and redundancy of the reflection data.
- 1.3. Data Reduction and Structure Refinement:
 - Process the raw diffraction data, including integration of reflection intensities and corrections for Lorentz-polarization and absorption effects.
 - Determine the unit cell parameters and space group from the diffraction data. The space group for Schorl is typically identified as R3m.[1][5]
 - Solve the crystal structure using direct methods or Patterson synthesis.
 - Refine the structural model, including atomic coordinates, site occupancies, and displacement parameters, using full-matrix least-squares methods.[5]

2. Powder X-ray Diffraction (PXRD) Protocol

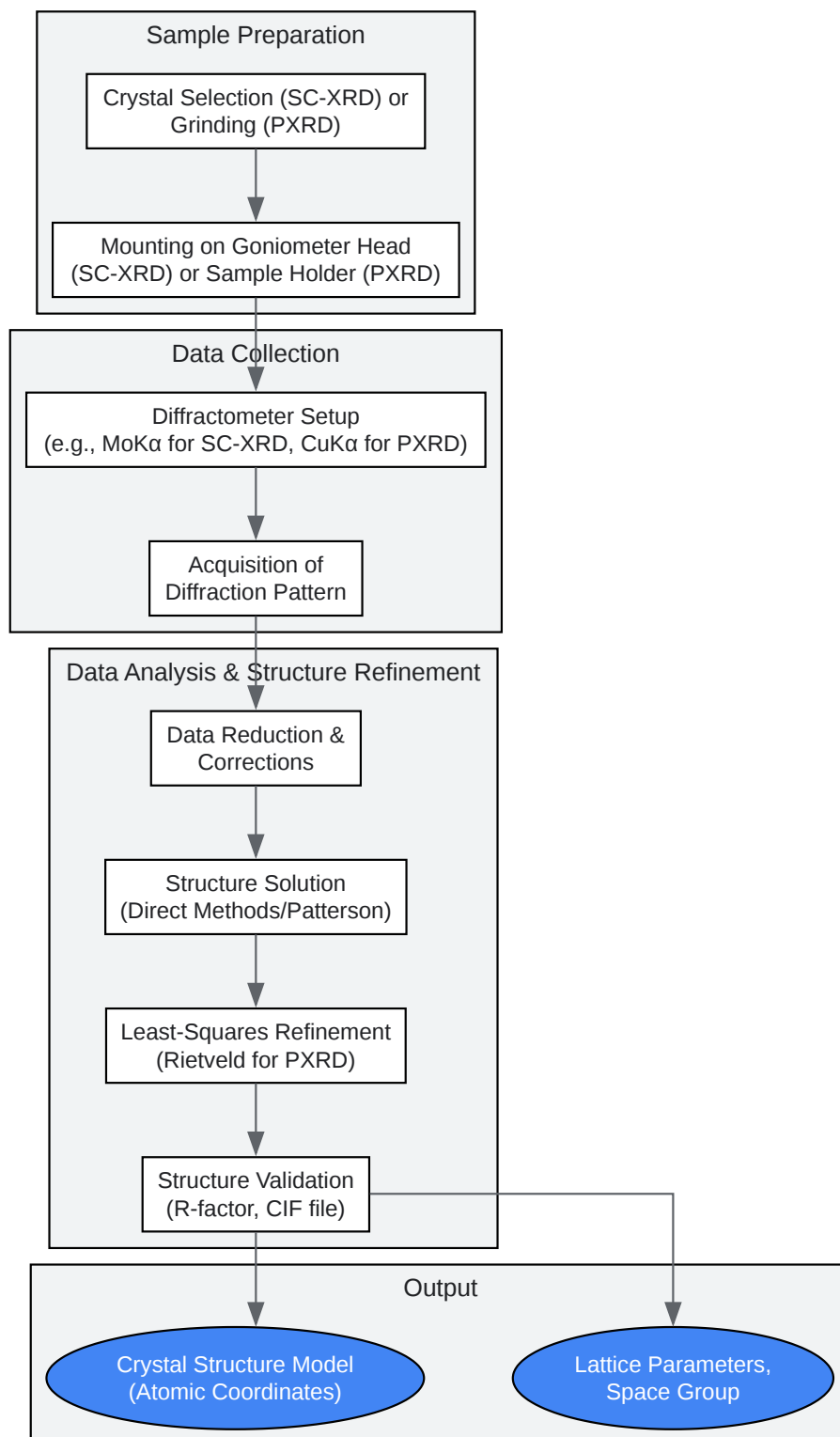
This method is useful for phase identification and determination of unit cell parameters from a polycrystalline sample.[11]

- 2.1. Sample Preparation:
 - Grind a small amount of the Schorl sample into a fine, homogeneous powder using an agate mortar and pestle.

- Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the holder's surface.[11]
- 2.2. Data Collection:
 - Place the sample holder in a powder diffractometer.
 - Use a CuK α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Scan the sample over a 2θ range (e.g., 5° to 80°) with a defined step size and counting time.
- 2.3. Data Analysis:
 - Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF).
 - Perform Rietveld refinement of the powder pattern to refine the lattice parameters and obtain further structural information.[6]

Mandatory Visualization

Workflow for XRD Analysis of Schorl Crystal Structure



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Caption: Workflow for Schorl Crystal Structure Analysis using XRD.

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